The synthesis of Z-VDVAD-FMK typically involves solid-phase peptide synthesis (SPPS), which allows for the sequential addition of protected amino acids to form the desired peptide chain. An improved method described in recent literature emphasizes the incorporation of fluoromethyl ketones into peptide sequences through robust coupling techniques that minimize racemization and enhance yield .
Key steps in the synthesis include:
Challenges during synthesis can include solubility issues with fully protected amino acids and potential side reactions due to reactive functional groups. Innovations in synthetic methodologies aim to address these limitations by utilizing alternative coupling strategies and optimizing reaction conditions .
Z-VDVAD-FMK has a specific molecular structure characterized by:
The three-dimensional conformation of Z-VDVAD-FMK allows for effective binding to caspase active sites, facilitating inhibition through steric hindrance and interaction with catalytic residues .
Z-VDVAD-FMK primarily undergoes reactions typical of peptidyl inhibitors:
The kinetics of inhibition can be characterized by Michaelis-Menten parameters, where Z-VDVAD-FMK exhibits competitive inhibition against various caspase substrates .
The mechanism by which Z-VDVAD-FMK exerts its inhibitory effects involves:
This mechanism has been validated through various assays demonstrating reduced apoptosis in cell lines treated with Z-VDVAD-FMK compared to controls .
Z-VDVAD-FMK exhibits several notable properties:
Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly employed to assess purity and confirm structural integrity during synthesis .
Z-VDVAD-FMK is widely utilized in scientific research for:
Research continues to explore novel applications for Z-VDVAD-FMK in both basic science and clinical settings, emphasizing its importance as a biochemical tool .
Z-VDVAD-FMK (benzyloxycarbonyl-Val-Asp(OMe)-Val-Ala-Asp(OMe)-fluoromethyl ketone) is a synthetic peptide-based inhibitor designed to irreversibly target caspase-2. Its molecular formula is C₃₂H₄₆FN₅O₁₁, with a molecular weight of 695.7 Da [1] [9]. The structure features:
The inhibitor adopts a substrate-like conformation, with the Val-Asp-Val-Ala-Asp sequence mirroring caspase-2’s cleavage preference (Ile-Glu-Thr-Asp). Crystallographic studies of analogous caspase-FMK complexes (e.g., caspase-6/Z-VAD-FMK) reveal that the FMK group forms a thioether bond with cysteine, while peptide residues occupy substrate-binding subsites (S4–S1) [8]. Z-VDVAD-FMK exhibits cross-reactivity with caspases-3 and -7 due to structural similarities in their substrate-binding pockets [1] [6].
Table 1: Molecular Properties of Z-VDVAD-FMK
Property | Value | Description |
---|---|---|
Molecular Formula | C₃₂H₄₆FN₅O₁₁ | Elemental composition |
Molecular Weight | 695.7 Da | Mass spectrometry confirmed [9] |
Amino Acid Sequence | Z-Val-Asp(OMe)-Val-Ala-Asp(OMe)-FMK | Inhibitor backbone [1] |
CAS Registry Number | 210344-95-9 | Unique chemical identifier [1] |
Cross-Reactivity | Caspases-2, -3, -7 | Due to conserved active sites [1] [6] |
The synthesis of Z-VDVAD-FMK employs solid-phase peptide synthesis (SPPS) with Fmoc chemistry, followed by FMK derivatization. Key challenges include:
Purification via reverse-phase HPLC yields ≥98% purity, confirmed by NMR and TLC [1] [9]. Modifications like O-methylation of aspartate enhance solubility and prevent intramolecular cyclization [7].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: